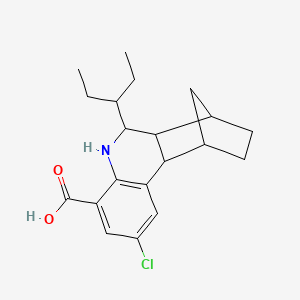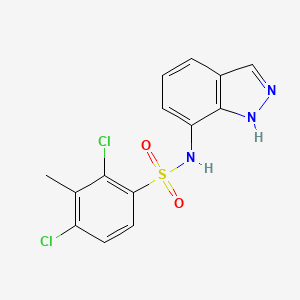![molecular formula C31H28N4O4 B11074361 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-ethyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074361.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-ethyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a spirocyclic structure. It contains fused indole and pyrrole rings, which contribute to its unique properties.
- The indole moiety is a common structural motif found in various natural products, pharmaceuticals, and functional materials.
- The compound’s name suggests that it has both an indole and a pyrrole ring, along with additional functional groups.
Preparation Methods
Synthetic Routes: One synthetic strategy involves starting from 2-oxindoles (which contain an indole ring and a ketone group) and modifying them to introduce the desired substituents.
Reaction Conditions: Specific reaction conditions would depend on the synthetic route chosen. Common reactions include cyclization, oxidation, and reduction steps.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. It likely remains a topic of academic research.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical for indole derivatives, such as electrophilic substitution, nucleophilic addition, and ring-opening reactions.
Common Reagents: Reagents like Lewis acids, bases, and oxidants are often employed in indole chemistry.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, oxidation could yield an oxindole or an indole-2,3-dione.
Scientific Research Applications
Biology: It might serve as a pharmacophore for drug design due to its indole and pyrrole moieties.
Medicine: Investigate its potential as an anticancer agent or other therapeutic targets.
Industry: Explore its use in materials science, such as organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other spirocyclic indole derivatives, such as spirooxindoles or spirooxindole-pyrrolidines, share some structural features.
Uniqueness: The specific combination of substituents and the spirocyclic fusion pattern make this compound unique.
Remember that this compound’s detailed properties and applications might require further investigation, as it is a relatively novel structure
Properties
Molecular Formula |
C31H28N4O4 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-ethyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C31H28N4O4/c1-2-22-26-27(29(38)35(28(26)37)20-11-4-3-5-12-20)31(32-22)21-13-7-9-15-24(21)34(30(31)39)18-25(36)33-17-16-19-10-6-8-14-23(19)33/h3-15,22,26-27,32H,2,16-18H2,1H3 |
InChI Key |
GDCCEAZLXYOVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11074280.png)
![2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074284.png)
![4-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B11074289.png)
![2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074294.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11074297.png)
![2-[(4-methylphenyl)carbonyl]-N-(3-oxo-1,3-diphenylpropyl)hydrazinecarbothioamide](/img/structure/B11074305.png)
![6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11074316.png)
![5-methyl-5-phenyl-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11074320.png)
![2-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)thio]ethanol](/img/structure/B11074324.png)

![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11074343.png)


![2-Furancarboxylic acid, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]ethyl ester](/img/structure/B11074360.png)
